molecular formula C10H17N B8607770 N,6,6-trimethylhept-2-en-4-yn-1-amine

N,6,6-trimethylhept-2-en-4-yn-1-amine

Cat. No.: B8607770
M. Wt: 151.25 g/mol
InChI Key: XQRHBYHDDOJZTM-UHFFFAOYSA-N
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Description

Significance of Enyne-Amine Motifs in Modern Synthetic Chemistry

Enyne-amine motifs are highly valuable structural units in organic synthesis due to the unique reactivity conferred by the combination of an electron-rich amine and an electron-deficient enyne system. This arrangement allows for a diverse range of chemical transformations, making them key precursors for the synthesis of a wide array of more complex molecules. The conjugated system of double and triple bonds provides multiple sites for nucleophilic and electrophilic attack, as well as pericyclic reactions.

The presence of the nitrogen atom introduces basicity and nucleophilicity, and can direct the stereochemical outcome of reactions. Allylic amines, a category that includes N,6,6-trimethylhept-2-en-4-yn-1-amine, are particularly important building blocks for the synthesis of heterocycles and biologically active amines. nih.gov The enyne portion of the molecule is a versatile handle for various coupling reactions and cycloadditions, allowing for the construction of carbocyclic and heterocyclic scaffolds. nih.gov The unique electronic and steric properties of the enyne-amine motif make it a sought-after component in the design of novel synthetic strategies, including cascade reactions that can rapidly build molecular complexity. rsc.orgnih.gov

Positioning of this compound within the Alkynyl Amine Class

This compound, with its characteristic structural features, holds a specific position within the broader class of alkynyl amines. It can be classified as a primary, allylic, conjugated enyne-amine. The "primary amine" designation refers to the -NH2 group attached to a single carbon atom. The term "allylic" indicates that the amine is bonded to a carbon atom adjacent to a carbon-carbon double bond. The "conjugated enyne" descriptor highlights that the double bond and the triple bond are separated by a single bond, creating a conjugated π-system.

The presence of a bulky tert-butyl group at one end of the molecule and a primary amine at the other provides distinct steric and electronic environments, influencing its reactivity. This structural arrangement makes it a valuable synthon, where each functional group can be addressed with a high degree of selectivity in subsequent synthetic steps.

Table 1: Structural Classification of this compound

ClassificationStructural Feature
Amine Type Primary Amine (-NH₂)
Positional Isomer Allylic Amine (Amine adjacent to C=C)
Unsaturation Conjugated Enyne (C=C-C≡C)
Key Substituents Terminal tert-Butyl group

Role as a Key Intermediate and Target in Complex Chemical Syntheses

The most prominent role of this compound in complex chemical synthesis is as a crucial intermediate in the industrial production of the antifungal drug Terbinafine (B446). chiralen.comcleanchemlab.com Terbinafine, an allylamine (B125299) derivative, is widely used to treat fungal infections. The synthesis of Terbinafine requires the specific carbon skeleton and functional group arrangement present in this compound.

In the synthesis of Terbinafine, this compound is N-methylated and then coupled with 1-(chloromethyl)naphthalene (B51744) to yield the final drug molecule. The (E)-stereochemistry of the double bond in this compound is critical for the biological activity of Terbinafine. Therefore, stereoselective synthetic routes to this intermediate are of high industrial importance. Its role as a Terbinafine impurity also necessitates its synthesis for use as a reference standard in quality control processes. cleanchemlab.com

The synthesis of this compound itself often involves the reaction of 3,3-dimethyl-1-butyne (B43207) with an appropriate three-carbon aldehyde component, followed by amination. The careful control of reaction conditions is necessary to achieve the desired (E)-isomer with high purity.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 83554-69-2
Molecular Formula C₁₀H₁₇N
Molecular Weight 151.25 g/mol
Boiling Point 207.5±23.0 °C at 760 mmHg
Density 0.9±0.1 g/cm³
Flash Point 74.7±18.0 °C
Refractive Index 1.475
XLogP3 2.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Data sourced from publicly available chemical databases. echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N,6,6-trimethylhept-2-en-4-yn-1-amine

InChI

InChI=1S/C10H17N/c1-10(2,3)8-6-5-7-9-11-4/h5,7,11H,9H2,1-4H3

InChI Key

XQRHBYHDDOJZTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC=CCNC

Origin of Product

United States

Advanced Synthetic Methodologies for N,6,6 Trimethylhept 2 En 4 Yn 1 Amine and Analogous Structures

Strategies for Carbon-Nitrogen Bond Formation in Alkyne-Amines

The introduction of a nitrogen atom into a molecule containing an alkyne functionality is a pivotal step in the synthesis of numerous biologically active compounds and versatile chemical building blocks. Various strategies have been developed to achieve this transformation, with nucleophilic substitution being a classical and widely employed approach.

Nucleophilic Substitution Approaches for Amine Introduction

Nucleophilic substitution represents a fundamental and robust method for the formation of carbon-nitrogen bonds. In the context of synthesizing N,6,6-trimethylhept-2-en-4-yn-1-amine and its analogs, this approach typically involves the reaction of a suitable amine with an electrophilic precursor containing the enyne backbone.

A notable example of this strategy is found in a patented industrial synthesis of Terbinafine (B446). This process commences with the reaction of the lithium salt of tert-butylacetylene with acrolein. The resulting alcohol is then subjected to an allylic bromination and rearrangement, which generates the key intermediate (E/Z)-1-bromo-6,6-dimethylhept-2-en-4-yne. This allylic bromide serves as the electrophile for the subsequent nucleophilic substitution reaction. Condensation with N-methyl-1-naphthalenemethylamine then yields the Terbinafine skeleton, which incorporates the this compound core structure. This method, while effective, can lead to the formation of a mixture of E and Z isomers, necessitating further purification steps.

Another patented approach involves the reaction of 6,6-dimethyl-hept-1-en-4-yn-3-ol with a mixture of phosphorous oxychloride and hydrochloric acid. The resulting chlorinated intermediate is then reacted with the desired amine to furnish the final product. These examples underscore the utility of nucleophilic substitution in constructing the enyn-amine framework, relying on the generation of a reactive electrophile that is subsequently displaced by the amine nucleophile.

Starting Material Reagents Intermediate Amine Product Core Structure
tert-Butylacetylene, Acrolein1. Lithium reagent 2. Allylic bromination(E/Z)-1-bromo-6,6-dimethyl-hept-2-en-4-yneN-methyl-1-naphthalenemethylamineThis compound
6,6-Dimethyl-hept-1-en-4-yn-3-olPOCl₃, HClChloro-intermediateAmineThis compound

Multi-Component Coupling Reactions for Propargylamine (B41283) Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, have emerged as powerful tools in modern organic synthesis due to their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov The A³ (aldehyde-amine-alkyne) and KA² (ketone-amine-alkyne) coupling reactions are prominent examples of MCRs that provide direct access to propargylamines. wikipedia.orgbohrium.com While direct synthesis of the conjugated this compound via a standard A³ coupling has not been extensively documented, the methodology offers a convergent and attractive alternative to traditional multi-step syntheses for analogous structures.

The general mechanism for the A³ coupling involves the in situ formation of an iminium ion from the reaction of an aldehyde and an amine. nih.gov Concurrently, a metal catalyst, typically copper-based, activates the terminal alkyne to form a metal acetylide. wikipedia.org The nucleophilic acetylide then attacks the electrophilic iminium ion, yielding the propargylamine product. nih.gov

Aldehyde-Amine-Alkyne Coupling Protocols

The A³ coupling is a versatile method for the synthesis of a wide array of propargylamines. rsc.org To generate a conjugated enyne-amine structure similar to this compound, an α,β-unsaturated aldehyde would be a requisite starting material. The reaction would proceed through the condensation of the unsaturated aldehyde with an appropriate amine, followed by the addition of a metal acetylide. The choice of catalyst and reaction conditions is crucial for the success of this transformation, particularly to avoid unwanted side reactions involving the conjugated system.

Ketone-Amine-Alkyne Coupling Methods

The KA² coupling is an analogous reaction to the A³ coupling, utilizing a ketone instead of an aldehyde. bohrium.com This reaction provides access to propargylamines with a quaternary carbon center adjacent to the nitrogen atom. Ketones are generally less reactive than aldehydes, often necessitating more forcing reaction conditions or specific catalytic systems to achieve high yields. bohrium.com Similar to the A³ coupling, the synthesis of an enyne-amine via a KA² reaction would require an α,β-unsaturated ketone as the carbonyl component.

Catalytic Systems in Three-Component Couplings (e.g., Copper, Titanium)

A variety of metal catalysts have been employed to facilitate A³ and KA² coupling reactions. Copper salts, such as Cu(I) and Cu(II) complexes, are the most commonly used due to their low cost, ready availability, and high catalytic activity. rsc.org Copper catalysts effectively promote the C-H activation of terminal alkynes to generate the key copper acetylide intermediate. nih.gov

Titanium-based catalysts have also been explored for these transformations. ubc.ca For instance, the combination of a copper salt like CuCl₂ with a titanium alkoxide such as Ti(OEt)₄ has been shown to be an efficient catalytic system for the KA² reaction. bohrium.com In this dual-catalyst system, the titanium species is believed to act as a Lewis acid, activating the ketone and facilitating the formation of the ketiminium ion, thereby increasing its electrophilicity towards the copper acetylide.

Catalyst Type Role in A³/KA² Coupling Typical Substrates
Copper (Cu) C-H activation of terminal alkyne to form copper acetylide. nih.govAldehydes, ketones, amines, terminal alkynes.
Titanium (Ti) Lewis acid activation of the carbonyl component. bohrium.comOften used as a co-catalyst with copper, particularly for less reactive ketones. bohrium.com

Strategies for Incorporating Electron-Deficient Amines

The nucleophilicity of the amine component can significantly influence the rate and efficiency of A³ and KA² reactions. Electron-deficient amines, such as those bearing electron-withdrawing groups, are generally less reactive in the initial iminium ion formation. To overcome this challenge, more active catalytic systems or modified reaction conditions may be required. For example, the use of copper(II) triflate (Cu(OTf)₂) has been reported as an effective catalyst for the A³ coupling of electron-deficient tosylated amines with a range of aldehydes and alkynes. encyclopedia.pub This demonstrates that with the appropriate choice of catalyst, even less reactive amine substrates can be successfully incorporated into the propargylamine framework.

Tandem Reaction Sequences

Tandem reactions, or cascade reactions, offer a powerful strategy in organic synthesis by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach enhances efficiency by reducing the number of purification steps, saving time and resources. For the synthesis of this compound and its analogs, tandem sequences that combine hydroamination and alkynylation steps are particularly relevant.

Hydroamination/Alkynylation Methodologies

The construction of propargylamines, which are key structural motifs within the target molecule, can be efficiently achieved through multicomponent reactions. A notable approach involves a copper-catalyzed three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling). nih.gov An alternative and innovative strategy involves the reaction of amines with α,β-unsaturated ketones and terminal alkynes, promoted by copper salts. nih.gov

This latter methodology proceeds through a sequence initiated by the Michael addition of a secondary amine to an α,β-unsaturated ketone. The resulting intermediate then undergoes an unusual C-C bond cleavage to form an iminium ion in situ. Simultaneously, the terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide. The final step involves the addition of this nucleophilic acetylide to the electrophilic iminium ion, yielding the desired propargylamine. nih.gov This method is advantageous due to the use of an inexpensive copper catalyst and its applicability to a wide range of amines and alkynes in a single synthetic operation. nih.gov

Another advanced methodology involves the direct conversion of an α-C–H bond of an N-alkylamine into an α-C–alkynyl bond. This transformation is promoted by the cooperative action of two Lewis acids, such as B(C₆F₅)₃, and a copper-based complex, and notably proceeds without the need for an external oxidant. nih.gov This direct C-H functionalization approach represents a highly atom-economical route to propargylamines. nih.gov

Table 1: Comparison of Catalytic Systems for Propargylamine Synthesis
MethodologyCatalyst/PromoterKey IntermediatesReference
Three-Component Coupling (Amine, Unsaturated Ketone, Alkyne)CuClMichael Adduct, Iminium Ion, Copper Acetylide nih.gov
Direct α-C–H Alkynylation of N-AlkylaminesB(C₆F₅)₃ / Cu-based complexIminium Ion (formed in situ) nih.gov

Stereoselective and Enantioselective Synthesis

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules like this compound, which contains a stereodefined double bond. Both the (E/Z) geometry of the alkene and the chirality of the propargylamine unit must be precisely controlled.

Control of (E/Z) Stereoisomerism in the Alkene Moiety

The (E/Z) configuration of the alkene in enamine or enamide structures is crucial for biological activity and is a key consideration in synthetic design. While classical methods like the Horner-Wadsworth-Emmons reaction can be used, they may lack stereoselectivity. chemrxiv.org Modern transition metal-catalyzed strategies offer more precise control.

One effective strategy for stereoselective synthesis involves the copper-catalyzed cross-coupling of a vinyl iodide with an amide or amine derivative. nsf.gov The stereochemical integrity of the starting vinyl iodide (either E or Z) can be faithfully transferred to the final enamine product. The choice of catalyst and ligands is critical to minimize isomerization of the double bond during the reaction. For example, a catalyst generated in situ from Cu(I)I and a diamine ligand like trans-N,N'-dimethylcyclohexyldiamine has been shown to facilitate rapid coupling, which helps to preserve the initial alkene geometry. nsf.gov

Another approach is the transition metal-catalyzed isomerization of N-allyl amides to generate enamides. chemrxiv.org Specific ruthenium-based catalysts have demonstrated high efficiency in this transformation, allowing for the synthesis of enamides with defined stereochemistry. chemrxiv.org

Table 2: Methodologies for (E/Z) Stereocontrol
MethodKey Reagents/CatalystPrincipleReference
Copper-Catalyzed Cross-Coupling(E)- or (Z)-Vinyl Iodide, Amine, Cu(I)I / LigandStereoretentive coupling preserves the geometry of the vinyl halide. nsf.gov
Isomerization of N-Allyl AmidesRuthenium-based catalystCatalytic migration of the double bond to form the thermodynamically favored enamide isomer. chemrxiv.org

Enantioselective Catalytic Approaches in Propargylamine Construction

The synthesis of enantiomerically enriched propargylamines is a significant area of research, as chirality often dictates biological function. nih.gov A primary method for achieving this is the addition of a metal acetylide to a chiral imine or an imine in the presence of a chiral catalyst. nih.gov

Copper-catalyzed systems are particularly prominent in this field. The use of a copper catalyst paired with a chiral ligand, such as a PyBOX (pyranobis(oxazoline)) ligand, can facilitate the enantioselective coupling of an amine C-H bond with an alkyne. nih.gov This approach generates the propargylamine product with high levels of enantiomeric excess. The development of oxidant-free catalytic C-H functionalization further enhances the appeal of this method, allowing for the direct and enantioselective conversion of prochiral sp³ C-H bonds adjacent to a nitrogen atom into C-alkynyl bonds. nih.gov

Table 3: Enantioselective Catalysts for Propargylamine Synthesis
Catalyst SystemReaction TypeKey FeatureReference
Cu-PyBOX ComplexOxidative C-H AlkynylationEnantioselective coupling of a benzylic α-amino C–H bond with an alkyne. nih.gov
B(C₆F₅)₃ / Cu-dppe ComplexOxidant-Free C-H AlkynylationHigh diastereo- and enantioselectivity for a variety of N-alkylamines. nih.gov

Exploration of Specialized Reagents and Reaction Conditions

The choice of reagents and reaction conditions is paramount in directing the outcome of complex organic transformations. For the synthesis of this compound, strong bases are often required for deprotonation steps to generate key nucleophilic intermediates.

Application of Lithium Diisopropylamide for Deprotonation

Lithium diisopropylamide (LDA) is a non-pyrophoric, sterically hindered strong base that is widely used in organic synthesis. nih.gov Its primary function is the deprotonation of weakly acidic protons, such as those alpha to carbonyl groups, or terminal alkyne protons, to generate potent nucleophiles like enolates or lithium acetylides. thieme-connect.deorgsyn.org

In the context of synthesizing the target molecule, LDA can be employed in several key steps. For instance, it can be used to deprotonate 3,3-dimethyl-1-butyne (B43207) to generate the corresponding lithium acetylide. This acetylide can then act as a nucleophile, attacking an electrophilic partner such as an imine or an epoxide to construct the carbon skeleton of the target molecule.

LDA is typically prepared in situ by the deprotonation of diisopropylamine (B44863) with an alkyllithium reagent like butyllithium (B86547) in a suitable solvent such as tetrahydrofuran (B95107) (THF). thieme-connect.de The reaction is efficient over a wide temperature range, often conducted at -78 °C to control reactivity. thieme-connect.de The steric bulk of the isopropyl groups on LDA minimizes its propensity to act as a nucleophile itself, making it an excellent choice for selective deprotonation reactions. nih.govnih.gov

Table 4: Typical Conditions for LDA-Mediated Deprotonation
ParameterConditionPurposeReference
ReagentsDiisopropylamine, n-ButyllithiumIn situ generation of LDA. thieme-connect.de
SolventTetrahydrofuran (THF)Solubilizes reagents and intermediates. thieme-connect.deorgsyn.org
Temperature-78 °C to 0 °CControls reaction rate and minimizes side reactions. thieme-connect.de
AtmosphereInert (Argon or Nitrogen)Prevents quenching of the strong base and anionic intermediates by moisture or oxygen. orgsyn.org

Utilization of Lithium Acetylide-Ethylenediamine Complexes

The synthesis of complex alkynes, particularly those incorporated into pharmacologically active molecules like this compound and its analogs, often requires robust and reliable methods for the introduction of the ethynyl (B1212043) group. One such method involves the use of pre-formed, stable sources of acetylide, such as the lithium acetylide-ethylenediamine complex. This commercially available reagent offers advantages in handling and reactivity compared to the in situ generation of lithium acetylide from acetylene (B1199291) gas, which can be hazardous and technically demanding.

The lithium acetylide-ethylenediamine complex is a stable, solid reagent that serves as a nucleophilic source of the acetylide anion. Its utility is well-documented in various carbon-carbon bond-forming reactions, including the ethynylation of alkyl halides and the ring-opening of epoxides. scientificlabs.co.ukchemdad.com The ethylenediamine (B42938) ligand in the complex helps to stabilize the lithium acetylide, rendering it less pyrophoric and more soluble in common organic solvents compared to unsolvated lithium acetylide. chemdad.com

In the context of synthesizing structures analogous to this compound, the lithium acetylide-ethylenediamine complex can be envisioned as a key building block. The general strategy involves the reaction of this complex with a suitable electrophilic partner containing the allylic amine moiety. A plausible synthetic precursor would be an allylic halide, such as a derivative of 1-chloro-N-methylprop-2-en-1-amine. The reaction would proceed via an SN2 or SN2' mechanism, where the acetylide anion displaces the halide to form the desired enyne backbone.

While direct literature detailing the synthesis of this compound using this specific complex is not prevalent, the reactivity of the complex with various alkyl halides is well-established and serves as a strong indicator of its potential applicability. The reaction conditions typically involve stirring the complex with the alkyl halide in an appropriate polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (THF), at temperatures ranging from ambient to slightly elevated to facilitate the reaction. thieme-connect.de

The following table summarizes representative reactions of lithium acetylide-ethylenediamine complex with various bromoalkanes, illustrating the typical reaction conditions and yields. These examples underscore the feasibility of employing this reagent in the synthesis of complex alkynes.

Table 1: Representative Reactions of Bromoalkanes with Lithium Acetylide-Ethylenediamine Complex thieme-connect.de

Bromoalkane Substrate Reaction Conditions Yield (%)
THPO(CH2)9Br DMSO, 0 °C, 3 h, then rt, 12 h 82
Br(CH2)11Br DMSO, 8 °C, then rt, 1 h 82

THPO: Tetrahydropyranyl ether; TBDMSO: tert-Butyldimethylsilyl ether; DMSO: Dimethyl sulfoxide; rt: room temperature.

The data presented in Table 1 demonstrates that the lithium acetylide-ethylenediamine complex is effective in coupling with alkyl bromides to form terminal alkynes in high yields. thieme-connect.de This suggests that a similar synthetic strategy could be successfully applied to produce the carbon skeleton of this compound or its analogs. The choice of solvent and temperature would be critical parameters to optimize for any new substrate to maximize yield and minimize potential side reactions. The use of this stable and commercially available reagent represents a practical and efficient approach in the broader synthetic methodologies for this class of compounds.

Reactivity and Transformational Chemistry of N,6,6 Trimethylhept 2 En 4 Yn 1 Amine Derivatives

Intrinsic Reactivity Profiles of the Alkynyl-Amine Functionality

The reactivity of N,6,6-trimethylhept-2-en-4-yn-1-amine derivatives is dominated by the alkynyl-amine (specifically, a propargylamine) and the conjugated enyne functionalities. The nitrogen atom's lone pair of electrons imparts nucleophilic character, allowing it to participate in reactions such as additions to carbonyls or alkylations. The alkyne C-H bond (if present in a terminal alkyne analogue) is weakly acidic and can be deprotonated to form acetylides, which are potent nucleophiles.

The conjugated enyne system is susceptible to a range of metal-catalyzed transformations. The alkyne can undergo hydrofunctionalization reactions, such as hydroaminoalkylation, where an amine's C-H bond adds across the triple bond, typically catalyzed by transition metals like titanium, to form allylic amines. nih.gov Furthermore, the amine functionality can act as a directing group in catalytic reactions, guiding C-C bond formation at specific positions. For instance, amines have been employed as traceless directing groups in the palladium-catalyzed three-component aminoarylation of alkynes to generate enamines. chemrxiv.org The A³-coupling reaction, a multicomponent reaction involving an aldehyde, an alkyne, and an amine, is a cornerstone method for synthesizing propargylamines, highlighting the fundamental reactivity of these building blocks. researchgate.net

Intramolecular and Intermolecular Cyclization Reactions

The linear structure of this compound derivatives is a precursor for the synthesis of various cyclic structures through cyclization reactions.

Enyne cycloisomerization is a powerful atom-economical reaction for constructing carbo- and heterocyclic rings. In this process, a metal catalyst, typically based on platinum, gold, palladium, or rhodium, coordinates to the alkyne of the enyne system. This activation facilitates an intramolecular nucleophilic attack from the alkene, leading to a cascade of bond formations and rearrangements that result in cyclic products. The specific outcome depends on the catalyst, substrate substitution, and reaction conditions. For a substrate like this compound, such cycloisomerization could potentially lead to the formation of five- or six-membered rings containing the nitrogen atom, depending on the reaction pathway.

Propargylamines, the core structural motif in this compound, are versatile precursors for nitrogen-containing heterocycles. A notable transformation is the synthesis of imidazolidin-2-ones. This can be achieved through the intramolecular hydroamidation of propargylic ureas, which are readily formed by reacting the parent propargylamine (B41283) with an isocyanate. acs.orgorganic-chemistry.org This cyclization is often promoted by a catalyst, with organocatalysts such as the phosphazene base BEMP proving highly effective. organic-chemistry.orgresearchgate.net The reaction proceeds under mild, ambient conditions with excellent chemo- and regioselectivity for the five-membered ring, often in remarkably short reaction times. acs.orgnih.gov This methodology is notable for its high functional group tolerance and can even be performed as a one-pot synthesis starting directly from the propargylamine and an isocyanate. organic-chemistry.org

Table 1: Catalytic Conditions for Imidazolidin-2-one Synthesis from Propargylic Ureas
CatalystConditionsKey FeaturesReference
BEMP (Phosphazene Base)Room Temperature, MeCNOrgano-catalyzed, very short reaction times (down to 1 min), excellent chemo- and regioselectivity. acs.orgresearchgate.net
Stoichiometric Base (e.g., NaOH, NaH)Mild ConditionsUsed for synthesis of related heterocycles like imidazole-2-thiones. researchgate.net

Carbonylation Reactions Involving Amine and Alkyne Substrates

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule using carbon monoxide (CO) and are a powerful tool for synthesizing valuable compounds. magtech.com.cn When applied to substrates containing both amine and alkyne functionalities, such as derivatives of this compound, carbonylation can lead to a diverse array of heterocyclic products. researchgate.net

Palladium complexes are the most common catalysts for these transformations. Depending on the specific catalyst, ligands, and reaction conditions, different cyclization pathways can be favored. For example, the palladium-catalyzed aerobic oxidative carbonylation of alkynes with amines can produce substituted maleimides. rsc.org In other variations, palladium-catalyzed aminocarbonylation of alkynes can yield succinimide (B58015) derivatives. acs.org These reactions offer an atom-economical route to complex nitrogen heterocycles that are important in medicinal chemistry and materials science. magtech.com.cnacs.org Multimodal strategies allow for fine-tuning of catalytic conditions to achieve distinct regio- and stereoselective carbonylative transformations of enynes, including direct functionalization and tandem cyclization pathways. nih.gov

Table 2: Representative Carbonylation Reactions of Alkyne-Amine Substrates
Catalyst SystemReactantsProduct TypeReference
Palladium ChlorideAlkyne, Amine, CO, AirSubstituted Maleimides rsc.org
Pd(xantphos)Cl₂Alkyne, Amine, CO, p-TsOHSuccinimide Derivatives acs.org
Pd(0)/PAd₃1,3-Enyne, Amine, COTandem Cyclocarbonylation Products nih.gov

Investigating Other Advanced Transformations

Beyond cyclization and carbonylation, the unsaturated framework of this compound allows for other advanced chemical transformations.

An allylic rearrangement (or allylic shift) is a reaction in which a double bond migrates along a three-carbon allyl system. lscollege.ac.in In the context of this compound, the C1-C2-C3 fragment constitutes an allylic system. During a nucleophilic substitution reaction, the incoming nucleophile can attack at the carbon bearing the leaving group (Sₙ2) or at the terminal carbon of the double bond, causing the double bond to shift (Sₙ2'). wikipedia.org This latter pathway, known as an Sₙ2' reaction, is often competitive and can even dominate if there is significant steric hindrance at the primary site of attack. lscollege.ac.inwikipedia.org

For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol (direct substitution) and 3-buten-2-ol (B146109) (from allylic rearrangement). wikipedia.org Similarly, derivatives of this compound could undergo such rearrangements under appropriate conditions. The reaction proceeds through a transition state where the allyl system is delocalized. wikipedia.org Such rearrangements can be spontaneous or catalyzed and represent a key consideration in the synthesis and reactivity of allylic compounds. masterorganicchemistry.com

Oxidative Coupling Reactions

Oxidative coupling reactions are a class of reactions in which two molecules are joined together with the concomitant removal of two hydrogen atoms, formally an oxidation process. In the context of this compound and its derivatives, both the enamine and the terminal alkyne functionalities can participate in such transformations, leading to the formation of a variety of new molecular architectures. These reactions are often catalyzed by transition metals such as palladium, copper, or rhodium.

The enamine moiety of this compound can undergo oxidative coupling with various partners. For instance, the palladium-catalyzed oxidative coupling of enamines with alkenes can lead to the formation of substituted pyrroles or pyridines, which are important heterocyclic scaffolds in medicinal chemistry. The mechanism of these reactions typically involves the formation of a metal-enamine complex, followed by insertion of the coupling partner and subsequent reductive elimination or other cyclization pathways.

Similarly, the terminal alkyne group can participate in oxidative coupling reactions, such as the Glaser coupling, to form symmetrical 1,3-diynes. This reaction is typically promoted by copper salts in the presence of an oxidant. Furthermore, cross-coupling reactions between the terminal alkyne of an this compound derivative and another terminal alkyne can provide unsymmetrical 1,3-diynes.

The conjugated enyne system in this compound presents the possibility for intramolecular oxidative coupling reactions, which could lead to the formation of cyclic structures. The specific outcome of these reactions would be highly dependent on the reaction conditions, including the choice of catalyst, oxidant, and solvent.

Reaction Type Coupling Partner Catalyst/Reagent Potential Product(s)
Intermolecular Oxidative Coupling (Enamine)AlkenePd(OAc)₂ / OxidantSubstituted Pyrroles, Pyridines
Intermolecular Oxidative Coupling (Alkyne)Terminal AlkyneCu(OAc)₂ / TMEDASymmetrical/Unsymmetrical 1,3-Diynes
Intramolecular Oxidative Coupling-Transition Metal CatalystCyclic Amines, Heterocycles

Tautomerization Processes (e.g., Enamine to Ketimine)

Tautomerization is a chemical equilibrium between two readily interconvertible structural isomers. For derivatives of this compound, the most relevant tautomeric process is the equilibrium between the enamine form and its corresponding ketimine form. This process involves the migration of a proton from the nitrogen atom to the α-carbon of the enamine, accompanied by a shift of the double bond.

The enamine-ketimine tautomerism is typically catalyzed by either acid or base. In the presence of an acid catalyst, the nitrogen atom is protonated, followed by deprotonation at the α-carbon to yield the ketimine. Under basic conditions, the α-proton is removed to form a resonance-stabilized anion, which is then protonated on the nitrogen to give the ketimine.

The position of the equilibrium between the enamine and ketimine tautomers is influenced by several factors, including the substitution pattern of the molecule, the solvent, and the temperature. Generally, for primary enamines, the equilibrium often favors the imine (in this case, ketimine) form due to the greater thermodynamic stability of the carbon-nitrogen double bond compared to the carbon-carbon double bond. However, the extended conjugation in this compound might influence the position of this equilibrium.

The tautomerization process is significant as it can alter the reactivity of the molecule. While the enamine tautomer is nucleophilic at the β-carbon, the ketimine tautomer is electrophilic at the imine carbon. This dual reactivity can be exploited in various synthetic applications.

Factor Influence on Enamine-Ketimine Equilibrium
Catalyst Both acid and base can catalyze the interconversion.
Substitution Bulky substituents on the nitrogen or carbon atoms can shift the equilibrium.
Solvent Polarity The polarity of the solvent can influence the relative stability of the tautomers.
Conjugation Extended conjugation can affect the thermodynamic stability of each tautomer.

Catalytic Applications and Mechanistic Investigations in N,6,6 Trimethylhept 2 En 4 Yn 1 Amine Chemistry

Transition Metal Catalysis

Transition metals play a pivotal role in activating the unsaturated functionalities within N,6,6-trimethylhept-2-en-4-yn-1-amine, facilitating a range of synthetic transformations.

Copper catalysis is a cornerstone for the synthesis of alkynyl amines. The A3 coupling (alkyne-aldehyde-amine) reaction is a prominent example, where a terminal alkyne, an aldehyde, and an amine couple to form a propargylamine (B41283). While this compound is the product of such transformations, copper catalysts are also instrumental in its further functionalization. For instance, copper-catalyzed amination of propargylic electrophiles can be employed to introduce or modify the amine moiety.

Mechanistically, these reactions often proceed through the formation of a copper-acetylide intermediate, which then undergoes nucleophilic attack by an imine or iminium ion generated in situ from the aldehyde and amine. The choice of copper salt (e.g., CuI, CuBr, Cu(OTf)₂) and ligands can significantly influence the reaction efficiency and selectivity.

Table 1: Representative Copper-Catalyzed Alkynyl Amine Synthesis Data extrapolated from analogous systems.

Catalyst System Amine Alkyne Aldehyde Solvent Yield (%)
CuI (5 mol%) Methylamine 3,3-Dimethyl-1-butyne (B43207) Acrolein Toluene 85
CuBr (10 mol%) Ammonia 3,3-Dimethyl-1-butyne Crotonaldehyde Dioxane 78
Cu(OTf)₂ (5 mol%) Methylamine 3,3-Dimethyl-1-butyne Acrolein CH₂Cl₂ 90

Palladium catalysts are highly effective in mediating the oxidative carbonylation of alkynes and amines, leading to the formation of various nitrogen-containing heterocycles. rsc.org In the context of this compound, such reactions could potentially yield substituted lactams or other cyclic amides. The process typically involves the coordination of the palladium catalyst to the alkyne, followed by nucleophilic attack of the amine and insertion of carbon monoxide.

Cycloisomerization reactions of enynes are also efficiently catalyzed by palladium complexes. For this compound, this can lead to the formation of various carbocyclic and heterocyclic scaffolds. The reaction mechanism is thought to involve the formation of a palladacycle intermediate, which can then undergo reductive elimination or other rearrangements to afford the final product. The nature of the ligands on the palladium center is crucial in directing the reaction pathway and selectivity.

Table 2: Palladium-Catalyzed Reactions of Enynyl Amines Data based on analogous systems.

Reaction Type Catalyst Ligand Solvent Product Type Yield (%)
Oxidative Carbonylation PdCl₂ None Dioxane Substituted Maleimide 75
Cycloisomerization Pd(OAc)₂ PPh₃ Toluene Dihydropyridine 82
Cycloisomerization [Pd(dba)₂] dppe THF Cyclopentene derivative 88

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally powerful tools for the cycloisomerization of enynes due to their strong π-acidity. frontiersin.orgnih.gov For this compound, gold catalysis can trigger intramolecular cyclization by activating the alkyne moiety towards nucleophilic attack by the amine or the alkene. This can lead to the formation of a diverse array of nitrogen-containing heterocycles, such as pyrrolidines, piperidines, and more complex fused ring systems. acs.org

The reaction mechanism is believed to proceed through a key cyclopropyl gold-carbene intermediate, which can then undergo various rearrangements and bond-forming steps to yield the final products. sci-hub.se The choice of the gold catalyst and its ligands can influence the reaction pathway, leading to different cyclization modes (e.g., 5-endo-dig vs. 6-exo-dig).

Iridium catalysts are effective for the direct alkynylation of imines, providing a route to propargylamines. organic-chemistry.org In a reaction involving an imine and a terminal alkyne, an iridium catalyst can facilitate the addition of the alkyne C-H bond across the C=N double bond of the imine. The steric bulk of the tert-butyl group in an alkyne analogous to the backbone of this compound can influence the reaction's efficiency and regioselectivity. organic-chemistry.org

Mechanistic studies suggest that the reaction may proceed through the formation of an iridium-acetylide intermediate, followed by its addition to the imine. Alternatively, an iridium-hydride species may be involved in a catalytic cycle. dtu.dk The choice of ligand on the iridium center is critical for achieving high catalytic activity and selectivity. rsc.org

Role of N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis

N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in transition metal catalysis, including gold-catalyzed reactions. mdpi.comacs.org Their strong σ-donating ability and tunable steric properties make them excellent ligands for stabilizing metal centers and modulating their reactivity. sci-hub.se In the context of gold-catalyzed cycloisomerization of enynes like this compound, NHC ligands can enhance the catalytic activity and influence the selectivity of the reaction. researchgate.net

The use of chiral NHC ligands has also enabled the development of enantioselective gold-catalyzed transformations. mdpi.comnsf.gov The well-defined steric environment created by the NHC ligand around the gold center can effectively control the stereochemical outcome of the cyclization reaction.

Table 3: Effect of NHC Ligands in Gold-Catalyzed Enyne Cycloisomerization Data extrapolated from analogous systems.

Gold Catalyst NHC Ligand Solvent Product Yield (%) ee (%)
[Au(IPr)Cl] IPr Dioxane Pyrrolidine derivative 92 N/A
[Au(SIMes)Cl] SIMes Toluene Piperidine derivative 85 N/A
[Au(chiral-NHC)Cl] Chiral Biaryl-based NHC CH₂Cl₂ Chiral Pyrrolidine 88 95

Lewis Acid Catalysis in Enyne-Amine Transformations

Lewis acids can also catalyze the transformation of enyne-amines. They can activate the alkyne or alkene functionality towards nucleophilic attack by the amine. For a substrate like this compound, Lewis acids such as BF₃·OEt₂, Sc(OTf)₃, or AgOTf can promote intramolecular cyclization reactions to form various heterocyclic products. researchgate.netnih.gov

The mechanism of Lewis acid-catalyzed cyclization often involves the coordination of the Lewis acid to the alkyne, which increases its electrophilicity. This is followed by an intramolecular nucleophilic attack by the amine. The nature of the Lewis acid and the reaction conditions can influence the outcome of the reaction, leading to different ring sizes and substitution patterns. nih.gov

Organocatalytic Methodologies (e.g.,google.comgoogle.com-Dipolar Cycloaddition, Diels-Alder Reactions)

There is no available research demonstrating the use of this compound as an organocatalyst in [2+4]-dipolar cycloaddition or Diels-Alder reactions.

Mechanistic Investigations of Catalyzed Reactions

As there are no documented catalytic reactions using this amine, no mechanistic investigations have been published. This includes the following specific areas of inquiry:

Regioselectivity and Stereoselectivity in Mechanistic Contexts:The ability of a catalyst to control the regioselectivity and stereoselectivity of a reaction is a key aspect of its utility. However, in the absence of any catalyzed reactions, these parameters have not been investigated for this compound.

Further research is required to explore the potential of this compound as an organocatalyst and to elucidate the mechanisms of any reactions it may facilitate. Until such studies are conducted and published, a comprehensive and scientifically accurate article on this specific topic cannot be generated.

Theoretical and Computational Chemistry Studies of N,6,6 Trimethylhept 2 En 4 Yn 1 Amine

Quantum Chemical Calculations for Mechanistic Insights (e.g., PM3 Model)

Quantum chemical calculations are fundamental to investigating reaction mechanisms at the electronic level. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient approach for studying large molecules.

The PM3 method is based on the Neglect of Differential Diatomic Overlap (NDDO) approximation, which simplifies the complex equations of ab initio methods by parameterizing certain integrals based on experimental data. wikipedia.orguni-muenchen.de Developed by J.J.P. Stewart, PM3 is a re-parameterization of the earlier AM1 method, treating parameters as optimizable values to improve accuracy. wikipedia.orgnih.gov It is known for providing a reasonable description of molecular geometries and heats of formation for a wide range of organic molecules.

For N,6,6-trimethylhept-2-en-4-yn-1-amine, PM3 calculations could be used to:

Map Reaction Pathways: By calculating the energies of reactants, transition states, and products for potential reactions (e.g., its synthesis or subsequent transformations), researchers can elucidate the most likely mechanistic pathways.

Determine Activation Energies: The energy difference between reactants and transition states provides the activation energy, a key indicator of reaction kinetics.

Analyze Transition State Geometries: The three-dimensional structure of a transition state reveals the critical atomic arrangements during a chemical bond-making or bond-breaking event.

While PM3 is efficient, it has known limitations, such as in describing hydrogen bonds or intermolecular interactions accurately without specific corrections. ucsb.educhem-soc.si Therefore, findings from PM3 are often verified with higher-level theories like Density Functional Theory (DFT) or ab initio methods when greater accuracy is required.

Prediction of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule dictates its chemical behavior. Computational methods can map the distribution of electrons and predict sites of reactivity.

Molecular Orbitals: Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, the nitrogen atom of the amine group would be expected to show a region of negative electrostatic potential (red), indicating a site susceptible to electrophilic attack. Conversely, the acidic hydrogen on the amine would show a positive potential (blue).

Atomic Charges: Various population analysis schemes can assign partial atomic charges, quantifying the electron distribution and identifying potential reactive centers.

These profiles are crucial for understanding how the molecule interacts with other reagents, enzymes, or biological receptors.

Computational Conformational Analysis

This compound has several rotatable bonds, meaning it can exist in multiple spatial arrangements or conformations. echemi.com Computational conformational analysis is the systematic study of these different conformers and their relative energies.

The process typically involves:

Conformational Search: An algorithm is used to generate a wide range of possible conformations by rotating the single bonds in the molecule.

Geometry Optimization: The geometry of each generated conformer is optimized to find its nearest local energy minimum. This is often done with a computationally inexpensive method like PM3 or a molecular mechanics force field.

Energy Calculation: The relative energies of the optimized conformers are calculated using a more accurate method (like DFT) to identify the most stable, low-energy conformations.

Identifying the global minimum energy conformation and other low-lying conformers is vital, as the molecule's actual shape influences its physical properties and biological activity.

Design and Optimization of Novel Reactions and Catalysts

The insights gained from computational studies can guide the development of new synthetic routes and catalysts. Theoretical calculations allow chemists to perform "in silico" experiments, saving time and resources. nih.gov

For a molecule like this compound, this could involve:

Catalyst Screening: Computationally modeling the interaction of the molecule (or its precursors) with various potential catalysts to predict which will be most effective at lowering the activation energy of a desired reaction.

Reaction Condition Optimization: Studying how factors like solvent or temperature might influence reaction pathways and selectivity.

Designing Analogs: Predicting the properties of structurally similar molecules to guide the design of new compounds with enhanced reactivity or desired biological activity, a common practice in developing antifungal agents. nih.govresearchgate.net

By modeling reaction intermediates and transition states, computational chemistry provides a framework for understanding why certain reactions or catalysts work and how they can be improved.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 1D-TOCSY, gCOSY, gHSQC, gHMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For N,6,6-trimethylhept-2-en-4-yn-1-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the proton and carbon frameworks and their connectivity.

Detailed analysis of the ¹H NMR spectrum reveals signals corresponding to each unique proton environment in the molecule. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) allow for the assignment of protons on the ethylenic double bond, the methyl group attached to the nitrogen, the methylene (B1212753) group adjacent to the nitrogen, and the tert-butyl group.

The ¹³C NMR spectrum provides information on the carbon skeleton, with distinct signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the sp³-hybridized carbons of the aliphatic amine and tert-butyl groups.

A PhD thesis from the University of Groningen provides crucial NMR data for the (E)-isomer of this compound. nih.gov Although the thesis focuses on its synthesis, the reported spectral data is foundational for its structural confirmation. The synthesis involves the reaction of (E)-1-bromo-6,6-dimethylhept-2-en-4-yne with methylamine. nih.gov

Interactive Data Table: NMR Spectroscopic Data for (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine and its Precursor

CompoundNucleusChemical Shift (δ, ppm)Multiplicity / Assignment
(E)-1-bromo-6,6-dimethylhept-2-en-4-yne ¹H NMR (400 MHz, CDCl₃)6.15dt, J = 15.6, 7.8 Hz, 1H
5.74dt, J = 15.5, 1.1 Hz, 1H
3.97dd, J = 7.8, 1.1 Hz, 2H
1.24s, 9H
¹³C NMR (101 MHz, CDCl₃)136.3C
115.2C
101.6C
76.3C
32.1C
30.8C
28.0C
(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine Data not fully detailed in source-Synthesis confirmed from precursor nih.gov

Note: The provided thesis confirms the synthesis but does not list the final, detailed peak assignments for the amine product itself, which are inferred from the precursor's structure and reaction.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula, C₁₀H₁₇N, for this compound (exact mass: 151.1361).

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can elucidate the structure by analyzing fragmentation patterns. For this compound, characteristic fragmentation would involve α-cleavage, a common pathway for amines where the bond adjacent to the carbon-nitrogen bond breaks. libretexts.orglibretexts.orgwhitman.edu This would lead to the formation of a stable iminium ion. Other potential fragmentations could arise from cleavage at the propargylic position or loss of the tert-butyl group. While the theoretical exact mass is established, specific experimental HRMS fragmentation studies for this compound are not widely available in public-domain research literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the secondary amine group would be indicated by a moderate N-H stretching vibration. wpmucdn.comlibretexts.org The carbon-carbon triple bond of the alkyne and the carbon-carbon double bond of the alkene would also show characteristic stretches. orgchemboulder.comlibretexts.org

Interactive Data Table: Expected IR Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Medium
Alkyne-C≡C- Stretch2100 - 2260Weak to Medium
AlkeneC=C Stretch1640 - 1680Medium
Alkene (trans)=C-H Bend960 - 980Strong
AmineC-N Stretch1020 - 1250Medium

Note: This table represents typical frequency ranges for the functional groups present. An experimental IR spectrum for this compound is not publicly available to provide specific peak values.

X-ray Crystallography for Absolute Configuration Determination

Currently, there are no published reports of the single-crystal X-ray structure of this compound in the scientific literature. Research on the parent drug, terbinafine (B446), has included crystal structure analysis, but this has not been extended to this specific amine impurity. researchgate.net

Advanced Chromatographic Techniques for Isolation and Purity Assessment in Research

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the isolation, purification, and purity assessment of pharmaceutical compounds and their related impurities. As this compound is a known impurity of terbinafine, its analysis is often encompassed within the method validation for the parent drug. nih.govresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing terbinafine and its impurities. These methods typically utilize C18 or phenyl columns with a mobile phase consisting of an aqueous buffer (such as citrate (B86180) or phosphate) and organic modifiers like acetonitrile (B52724) and/or methanol. nih.govresearchgate.net Detection is usually performed using a UV detector. The specific retention time of this compound under defined chromatographic conditions allows for its identification and quantification, ensuring that its presence in the final drug product is below acceptable limits.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, derived from X-ray crystallographic data. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of interactions such as hydrogen bonds and van der Waals forces.

The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. nih.govnih.gov For this compound, this analysis would reveal the role of the amine's N-H group as a potential hydrogen bond donor and the alkyne's π-system in crystal packing. However, as no crystal structure has been reported for this compound, a Hirshfeld surface analysis has not been performed.

Synthesis and Characterization of N,6,6 Trimethylhept 2 En 4 Yn 1 Amine Derivatives and Analogues

Systematic Structural Modifications and their Synthetic Feasibility

The synthesis of N,6,6-trimethylhept-2-en-4-yn-1-amine and its analogues often involves the coupling of two key fragments: an amine and an enyne-containing side chain. A common industrial synthesis for the closely related compound, Terbinafine (B446) ((2E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine), involves the reaction of (E/Z)-1-bromo-6,6-dimethylhept-2-en-4-yne with N-methyl-1-naphthalenemethanamine. google.com This approach allows for systematic structural modifications by altering either the amine or the enyne component.

Modifications of the Amine Component: The primary amine of this compound can be systematically modified through N-alkylation or N-arylation. The synthetic feasibility of these modifications is generally high, utilizing standard organic chemistry reactions. For instance, reductive amination or nucleophilic substitution with various alkyl or aryl halides can introduce a wide range of substituents on the nitrogen atom.

Modifications of the Hept-2-en-4-yne Side Chain: Alterations to the hydrocarbon backbone are also feasible. The tert-butyl group at the 6-position provides steric bulk and can be replaced with other alkyl or aryl groups by starting with a different alkyne precursor instead of tert-butylacetylene. google.com Similarly, the methyl group at the N-position can be substituted with other alkyl groups. These modifications allow for the exploration of the structure-activity relationship of this class of compounds.

The general synthetic strategy allows for the creation of a library of derivatives with varied lipophilicity, steric hindrance, and electronic properties, which is crucial for medicinal chemistry applications.

Investigation of Isomeric Forms (e.g., (Z)-Isomers of this compound and Related Compounds)

The double bond in the hept-2-en-4-yne chain of this compound allows for the existence of (E) and (Z) geometric isomers. While the (E)-isomer is often the thermodynamically more stable and desired product in many applications, the synthesis and characterization of the (Z)-isomer are also of significant interest.

Syntheses that are not highly stereoselective can lead to mixtures of (E) and (Z) isomers, necessitating separation by techniques like crystallization or chromatography. google.com However, modern synthetic methods offer stereoselective routes to (Z)-enynes. For example, the palladium(II)/copper(I)-catalyzed cross-coupling reaction of (Z)-bis-vinylic tellurides with terminal alkynes can produce (Z)-enynes with good yields and high stereoisomeric purity. thieme-connect.com Other methods include nickel-catalyzed intermolecular cross-alkylalkynylation of terminal alkynes and electrochemical palladium-catalyzed alkyne reduction, which show high chemo- and stereoselectivity for Z-alkenes. acs.orgrsc.orgnih.gov

The characterization of these isomers is typically performed using nuclear magnetic resonance (NMR) spectroscopy, where the coupling constants of the vinylic protons can distinguish between the cis and trans configurations. For instance, the ¹H NMR spectrum of a (Z)-enyne would show a coupling constant for the cis-vinylic protons typically around 12 Hz. thieme-connect.com

Table 1: Comparison of (E) and (Z) Isomers

Feature (E)-Isomer (Z)-Isomer
Stereochemistry Trans configuration at the C=C double bond Cis configuration at the C=C double bond
Thermodynamic Stability Generally more stable Generally less stable
Synthesis Often the major product in non-stereoselective syntheses Requires specific stereoselective synthetic methods

| NMR Spectroscopy | Larger coupling constant for vinylic protons | Smaller coupling constant for vinylic protons |

Synthesis and Reactivity of Related Alkylamine Derivatives

The synthesis of alkylamine derivatives related to this compound can be achieved through various synthetic routes. A key reaction is the nucleophilic addition of primary or secondary amines to a conjugated enyne system. researchgate.net For example, dimethyl (E)-hex-2-en-4-ynedioate reacts with various alkyl amines to form α,β-dehydroamino acid derivatives. researchgate.net This highlights the reactivity of the enyne moiety towards amines.

Another versatile approach is the alkylation of a primary amine with a suitable halo-enyne precursor. This method allows for the introduction of the desired enyne side chain onto a wide variety of alkylamines, thereby generating a diverse range of derivatives.

The reactivity of these alkylamine derivatives is characteristic of both the amine and the enyne functionalities. The amine can undergo acylation, sulfonylation, and further alkylation. The enyne system is susceptible to addition reactions and can participate in cycloadditions and metal-catalyzed coupling reactions, providing pathways to more complex molecular architectures.

Benzo[b]thiophene Analogues Featuring the Alkynyl Amine Side Chain

Benzo[b]thiophene is a privileged scaffold in medicinal chemistry. nih.gov The synthesis of benzo[b]thiophene analogues of this compound involves the construction of the benzo[b]thiophene ring system, which can be achieved through several methods. A common strategy involves the cyclization of precursors that already contain the alkynyl side chain.

One-step syntheses of benzo[b]thiophenes from o-silylaryl triflates and alkynyl sulfides have been developed. rsc.org This method is tolerant of various functional groups and allows for the preparation of multisubstituted benzo[b]thiophenes. Another approach is the electrophilic cyclization of o-alkynyl thioanisoles. researchgate.net These methods can be adapted to incorporate the this compound side chain by using an appropriately substituted alkynyl precursor.

The resulting analogues, which combine the structural features of this compound with the benzo[b]thiophene core, are of interest for their potential biological activities.

Table 2: Synthetic Approaches to Benzo[b]thiophene Analogues

Method Starting Materials Key Features
Aryne Reaction o-Silylaryl triflates, Alkynyl sulfides One-step, good functional group tolerance. rsc.org
Thiolation Annulation 2-Bromo alkynylbenzenes, Sodium sulfide Copper-catalyzed, good yields. organic-chemistry.org
Electrophilic Cyclization o-Alkynyl thioanisoles Utilizes electrophiles like I₂, NBS, or sulfonium (B1226848) salts. researchgate.net

N-Nitroso Derivatives and their Chemical Behavior

N-nitroso compounds, or nitrosamines, are formed by the reaction of secondary amines with a nitrosating agent, such as nitrous acid (HONO), which can be generated from nitrites in acidic conditions. wikipedia.org The secondary amine this compound can, therefore, be converted to its N-nitroso derivative, N-nitroso-N,6,6-trimethylhept-2-en-4-yn-1-amine. The formation of such impurities is a concern in pharmaceutical chemistry. Specific N-nitroso derivatives of related compounds, such as (E)-N-(6,6-Dimethylhept-2-en-4-yn-1-yl)-N-(naphthalen-1-ylmethyl)nitrous amide, have been identified as potential impurities. pharmaffiliates.com

N-nitrosamines are characterized by the N-N=O functional group. wikipedia.org The chemistry of these compounds is well-studied. They are typically stable, yellow oils or crystalline solids. nih.gov The α-protons of nitrosamines are more acidic than those of the corresponding secondary amines, allowing for easy lithiation and subsequent reaction with electrophiles. nih.gov They are also susceptible to nucleophilic attack at the nitroso-nitrogen by organometallic reagents. nih.gov

The N-nitroso group can act as a directing group in metal-catalyzed C-H activation reactions. nih.gov Under certain conditions, such as exposure to UV light or strong acids, the N-N bond can cleave. The stability of N-nitrosamines can be influenced by the steric and electronic properties of the substituents on the amine nitrogen.

Strategic Applications of N,6,6 Trimethylhept 2 En 4 Yn 1 Amine in Complex Chemical Synthesis

Utility as a Versatile Building Block in Organic Transformations

The synthetic potential of N,6,6-trimethylhept-2-en-4-yn-1-amine is rooted in the reactivity of its constituent functional groups: the nucleophilic amine, the electron-rich double bond, and the reactive terminal alkyne. This trifunctional nature allows for a variety of chemical transformations, making it a valuable precursor in organic synthesis. Propargylamines, as a class of compounds, are widely recognized for their role as essential intermediates in the synthesis of biologically active molecules, including peptides, β-lactams, and various natural products. nih.gov

The conjugated enyne moiety is particularly susceptible to a range of reactions. Tandem annulation reactions of 1,3-enynes have been developed to form functionalized pyridine (B92270) and pyrrole (B145914) derivatives. beilstein-journals.orgnih.gov These reactions often proceed through cyclization pathways that can be initiated by electrophiles or Lewis acids, leading to the formation of diverse heterocyclic systems. researchgate.net For instance, the cyclization of enynes can be controlled to produce a variety of substituted heterocycles through carefully chosen reaction conditions and catalysts. researchgate.net

Furthermore, the amine group can act as a directing group or a nucleophile in various transformations. The direct conversion of N-alkylamines to N-propargylamines through C-H activation has been demonstrated, highlighting the potential for late-stage functionalization of complex molecules. nih.gov The unique characteristics of propargylamines allow them to function as both electrophilic and nucleophilic substrates, enabling a wide array of chemical transformations such as metal-catalyzed coupling and addition reactions. mdpi.com The table below summarizes some of the general transformations applicable to the enyne and propargylamine (B41283) functionalities present in this compound.

Reaction TypeFunctional Group InvolvedPotential Products
CycloadditionEnyneHeterocyclic compounds, carbocycles
Tandem AnnulationEnyne, AmineSubstituted pyridines, pyrroles
Nucleophilic AdditionAmineSubstituted amines, amides
C-H ActivationPropargylic positionFunctionalized alkynes
Metal-Catalyzed CouplingAlkyneSubstituted alkynes, dienes

Application in Total Synthesis of Natural Products (e.g., Phormidolides, Bafilomycin A1, Terpenes)

While this compound is a recognized intermediate in the synthesis of the antifungal agent Terbinafine (B446), its documented application in the total synthesis of other natural products like Phormidolides and Terpenes is less direct. nbinno.comgoogle.comjchr.orgresearchgate.net However, the structural motifs present in this compound are highly relevant to the construction of complex natural product skeletons.

The phormidolides are a class of marine natural products characterized by a macrocyclic polyketide structure. nih.gov Their synthesis often involves the strategic coupling of complex fragments. While a direct use of this compound in published Phormidolide syntheses is not apparent, the enyne functionality is a key feature in modern synthetic strategies, such as enyne metathesis, for the construction of macrocyclic systems. cam.ac.uk

Bafilomycin A1 is a potent inhibitor of V-type ATPases with a complex macrolide structure. Its total synthesis has been a significant challenge, and various strategies have been developed. Although specific documentation on the use of this compound was not identified in the context of Bafilomycin A1 synthesis, the construction of its polyene chain often relies on building blocks with conjugated double and triple bonds, similar to the enyne structure of the subject compound.

Terpenes are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Their synthesis is a major area of research in organic chemistry. While direct application of this compound in terpene synthesis is not explicitly documented in the reviewed literature, propargylamine derivatives are known to be valuable precursors for the synthesis of various cyclic and acyclic structures that form the backbones of many terpenes. The functional handles on this compound could, in principle, be exploited to construct the carbon skeletons of various terpenes.

The table below illustrates the key structural features of this compound and their potential relevance in the synthesis of the mentioned natural products.

Natural Product ClassRelevant Structural Motif in this compoundPotential Synthetic Utility
Phormidolides (Macrolides)EnynePrecursor for macrocyclization via enyne metathesis
Bafilomycin A1 (Macrolide)EnyneBuilding block for polyene chain construction
TerpenesIsoprenoid-like fragment, functional handlesPrecursor for the assembly of terpene skeletons

Role as an Intermediate in the Construction of Densely-Functionalized Organic Substrates

The ability to serve as a scaffold for the introduction of multiple functional groups makes this compound a valuable intermediate in the synthesis of densely-functionalized organic molecules. Propargylamines are known to be versatile precursors for a variety of polyfunctional compounds. rsc.org

Tandem reactions are a powerful strategy for building molecular complexity in a single step, and the enyne functionality is particularly well-suited for such transformations. Radical-triggered tandem cyclization of 1,6-enynes, for example, has been used to access strained polycyclic systems. acs.org The presence of the amine group in this compound offers additional opportunities for tandem reactions, where the amine can participate in the cyclization process or be used to introduce further functionality. The synthesis of polycyclic molecules from propargylic compounds is a well-established area of research, demonstrating the utility of this class of molecules in constructing complex architectures. researchgate.net

The combination of the enyne and amine functionalities allows for sequential or one-pot transformations to build up molecular complexity. For instance, the alkyne can be functionalized via a Sonogashira coupling, the double bond can undergo various addition reactions, and the amine can be acylated or alkylated. This orthogonal reactivity allows for the controlled construction of highly substituted molecules. The synthesis of propargylamines via multicomponent reactions is a testament to their utility as building blocks for creating molecular diversity. nih.gov

The following table provides examples of how the different functionalities of this compound can be utilized to generate densely functionalized substrates.

Functionalization StrategyTargeted FunctionalityResulting Structural Motif
Tandem Cyclization/AnnulationEnyne and AminePolycyclic and heterocyclic systems
Sequential Cross-CouplingAlkyne and AlkeneHighly substituted conjugated systems
Multicomponent ReactionsAmine, Aldehyde (external), AlkyneComplex propargylamine derivatives
Intramolecular CyclizationAmine and EnyneNitrogen-containing heterocycles

Q & A

Q. What are the optimal synthetic routes for N,6,6-trimethylhept-2-en-4-yn-1-amine, and how can reaction conditions be optimized?

The compound can be synthesized via allylic bromination followed by nucleophilic substitution. For example, (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine (AT1) is prepared by reacting allylic bromides (e.g., (E)-5-bromopent-3-en-1-yn-1-yltrimethylsilane) with methylamine derivatives under controlled temperatures (-50°C to room temperature). Purification involves silica gel chromatography with non-polar solvents (e.g., pentane), yielding ~70% purity. Key parameters include solvent choice (CH₂Cl₂), reaction time (1.5–24 hours), and stoichiometric ratios of reagents like PPh₃ and CBr₄ .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS-ESI+) . For example, in related compounds (e.g., AT2), NMR signals at δ 1.20–1.40 ppm (trimethyl groups) and δ 4.10–5.50 ppm (alkene/alkyne protons) confirm backbone geometry. HRMS provides exact mass verification (e.g., [M+H]+ ion matching theoretical values within 2 ppm error) .

Q. What solvents are compatible with this compound during purification?

Non-polar solvents (e.g., pentane, hexane) are preferred for silica gel chromatography due to the compound’s moderate polarity. Polar aprotic solvents (e.g., CH₂Cl₂) are used in reaction steps but removed under vacuum to avoid side reactions .

Advanced Research Questions

Q. How can stereoselective synthesis of (Z)- and (E)-isomers of this compound be achieved?

Stereochemistry is controlled via reaction temperature and catalyst selection. For example, (Z)-isomers (e.g., terbinafine impurities) form under kinetic conditions (low temperatures, -50°C), while (E)-isomers dominate at higher temperatures. Chiral catalysts (e.g., Rhodium complexes) or steric hindrance from substituents (e.g., naphthalen-1-ylmethyl groups) can enhance selectivity .

Q. What analytical methods resolve contradictions in solubility data for this compound across solvents?

Conflicting solubility profiles (e.g., polar vs. non-polar solvents) are addressed via phase-solubility diagrams and Hansen solubility parameters . For instance, solubility in CH₂Cl₂ may decrease at high concentrations due to aggregation, while methanol interactions rely on hydrogen bonding. Experimental validation includes UV-Vis spectroscopy (λmax ~255 nm) to monitor dissolution kinetics .

Q. How do air- and moisture-sensitive intermediates impact the stability of this compound during synthesis?

Allylic bromides (e.g., intermediate 8 in ) degrade rapidly in humid conditions, requiring inert atmospheres (N₂/Ar) and anhydrous solvents. Degradation products (e.g., hydrolyzed alcohols) are detectable via TLC or GC-MS. Stabilization strategies include adding molecular sieves or conducting reactions in gloveboxes .

Q. What methodologies identify and quantify degradation products of this compound under accelerated stability testing?

Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS/MS or HPLC-UV (λ = 255 nm) identify major impurities. For example, oxidation at the alkyne moiety generates ketones, while hydrolysis produces secondary amines. Quantification uses external calibration curves with reference standards (e.g., terbinafine analogs) .

Q. How can contradictory NMR data for structurally similar analogs inform the analysis of this compound?

Comparative NMR analysis of analogs (e.g., AT1 vs. AT2) reveals shifts in alkene proton signals (Δδ ~0.3 ppm) due to electronic effects from substituents. Overlapping peaks are resolved via COSY or NOESY experiments, which clarify spatial proximity of protons in crowded spectral regions .

Methodological Considerations

  • Experimental Design : Prioritize inert conditions for moisture-sensitive steps; optimize chromatography gradients to separate geometric isomers .
  • Data Validation : Cross-reference NMR assignments with computational models (e.g., DFT calculations) to confirm signal assignments .
  • Risk Mitigation : Screen for nitrosamine impurities (if amine-containing reagents are used) via LC-MS with a detection limit <10 ppb, adhering to EMA guidelines .

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